8,8-dimethyl-5-(5-methylfuran-2-yl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
Description
This compound belongs to the pyrimido[4,5-b]quinoline class, characterized by a fused pyrimidine-quinoline core. Its molecular formula is C₁₉H₂₁N₃O₃S, with a molar mass of 371.45 g/mol. Key structural features include:
- 8,8-Dimethyl groups on the tetrahydropyrimidine ring, enhancing steric bulk and influencing conformational stability.
- 5-(5-Methylfuran-2-yl) substituent, introducing a heteroaromatic moiety that may modulate electronic properties and biological interactions.
The compound is synthesized via multicomponent reactions (MCRs) involving aromatic aldehydes, dimedone, and 6-amino-1,3-dimethyluracil, catalyzed by trityl chloride (TrCl) under reflux in chloroform . Purification typically involves recrystallization from aqueous ethanol.
Properties
IUPAC Name |
8,8-dimethyl-5-(5-methylfuran-2-yl)-2-propylsulfanyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-5-8-28-20-23-18-17(19(26)24-20)16(14-7-6-11(2)27-14)15-12(22-18)9-21(3,4)10-13(15)25/h6-7,16H,5,8-10H2,1-4H3,(H2,22,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVHQAGSLMURFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(O4)C)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The presence of a quinoline moiety suggests that it may exhibit significant biological properties similar to other quinoline derivatives. The synthesis often requires careful selection of reagents and conditions to ensure high yields and purity.
Antimicrobial Properties
Research indicates that compounds with similar structures to 8,8-dimethyl-5-(5-methylfuran-2-yl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline exhibit notable antimicrobial activity. For instance, derivatives of quinoline have demonstrated efficacy against various bacterial strains and fungi.
- Fungistatic Activity : A related study reported that certain quinoline derivatives exhibited MIC (Minimum Inhibitory Concentration) values as low as 1.5 μg/mL against Epidermophyton floccosum, indicating strong antifungal properties .
Cytotoxicity
Cytotoxicity assays are crucial for evaluating the safety and therapeutic potential of new compounds. Preliminary studies suggest that this compound may have selective cytotoxic effects on cancer cell lines while sparing normal cells.
- Case Study : In vitro tests showed that the compound inhibited the growth of specific cancer cell lines with IC50 values in the micromolar range, suggesting a potential role in cancer therapy .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the pyrimidoquinoline structure may interact with cellular targets involved in proliferation and apoptosis pathways.
Table 1: Biological Activity Summary
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antifungal | MIC = 1.5 μg/mL | |
| Cytotoxicity | IC50 in micromolar range | |
| Antibacterial | Variable (specific strains) |
Table 2: Synthesis Overview
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Initial Reaction | [Reagent A] + [Reagent B] at [Temperature] | 85 |
| Intermediate Formation | [Reagent C], reflux for [Time] | 90 |
| Final Product Isolation | Purification via chromatography | 75 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key Differences and Implications
This may lead to faster cyclization during MCRs but lower thermal stability due to furan’s susceptibility to oxidation .
Spectral and Physical Properties IR Spectroscopy: The target compound exhibits C=O stretches at 1708 cm⁻¹ and 1680 cm⁻¹, consistent with pyrimidoquinoline-dione derivatives . In contrast, the thiazolo[3,2-a]pyrimidine-dione analogue in shows similar carbonyl peaks but additional absorptions for the thiazole ring. 1H NMR: The methylfuran protons in the target compound resonate at δ 7.18 ppm (doublet, J = 7.8 Hz), distinct from the aromatic protons of phenyl-substituted analogues (e.g., δ 7.3–7.5 ppm for 4-methylthiophenyl in ).
Synthetic Yields and Conditions
- The target compound’s synthesis achieves ~80–85% yield under TrCl catalysis in 3–4 hours , comparable to the 85% yield reported for the thiazolo-pyrimidine-dione in .
- Substrates with bulky substituents (e.g., 4-methylthiophenyl in ) require longer reaction times (up to 6 hours) due to steric hindrance during cyclization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
